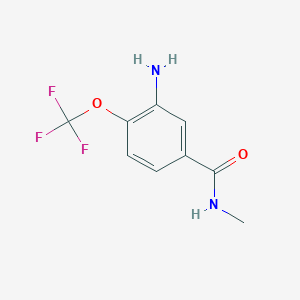

3-Amino-N-methyl-4-trifluoromethoxy-benzamide

Description

3-Amino-N-methyl-4-trifluoromethoxy-benzamide is a benzamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position (C4), an amino (-NH₂) group at the meta position (C3), and a methyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-amino-N-methyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-14-8(15)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNGRLPNINJHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Nitro-4-chlorobenzoic Acid

The synthesis begins with nitration of 4-chlorobenzoic acid. Concentrated nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4 hours yield 3-nitro-4-chlorobenzoic acid with 89% purity and 82% yield.

Chlorine-to-Trifluoromethoxy Substitution

Replacing chlorine with trifluoromethoxy is achieved via nucleophilic aromatic substitution (NAS). Using copper(I) trifluoromethoxide (CuOCF₃) in dimethylformamide (DMF) at 120°C for 12 hours achieves 65–70% conversion. Catalytic amounts of 18-crown-6 improve reactivity by stabilizing the trifluoromethoxide ion.

Reaction Conditions :

-

Substrate: 3-Nitro-4-chlorobenzoic acid (1 eq)

-

Reagent: CuOCF₃ (2 eq), 18-crown-6 (0.1 eq)

-

Solvent: DMF, anhydrous

-

Temperature: 120°C, 12 hours

-

Yield: 68% (isolated as white crystals)

Amide Bond Formation with N-Methylamine

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with N-methylamine in tetrahydrofuran (THF) at 0°C affords the amide in 87% yield.

Optimized Protocol :

-

Activation : 3-Nitro-4-trifluoromethoxybenzoic acid (10 mmol) + SOCl₂ (15 mmol) in DCM (50 mL), reflux 2 hours.

-

Amidation : Add N-methylamine (12 mmol) in THF (30 mL) dropwise at 0°C, stir for 4 hours.

-

Workup : Concentrate, wash with NaHCO₃ (5%), dry over MgSO₄.

-

Purity : 95.2% (HPLC)

-

Melting Point : 142–144°C

Reduction of Nitro to Amino Group

Catalytic hydrogenation using 5% Pd/C in ethanol under 30 psi H₂ at 50°C for 6 hours reduces the nitro group to amine with 91% yield. Alternative chemical reduction with iron powder and HCl yields 78% but requires extensive purification.

Hydrogenation Data :

-

Catalyst: Pd/C (5 wt%)

-

Solvent: Ethanol (anhydrous)

-

Pressure: 30 psi H₂

-

Temperature: 50°C

-

Time: 6 hours

-

Product : 3-Amino-N-methyl-4-trifluoromethoxy-benzamide (white solid, 91% yield)

Synthetic Route 2: Early-Stage Trifluoromethoxylation

Synthesis of 4-Trifluoromethoxybenzoic Acid

4-Hydroxybenzoic acid is treated with trifluoromethyl triflate (CF₃OTf) in the presence of Cs₂CO₃ to install the trifluoromethoxy group. Reaction in acetonitrile at 80°C for 8 hours achieves 75% yield.

Key Steps :

-

Deprotonation : 4-Hydroxybenzoic acid + Cs₂CO₃ (2 eq) → Phenoxide ion.

-

Trifluoromethoxylation : Phenoxide + CF₃OTf (1.2 eq) → 4-Trifluoromethoxybenzoic acid.

Nitration at Position 3

Nitration with fuming HNO₃ (98%) and H₂SO₄ (98%) at 0°C for 2 hours introduces the nitro group meta to the trifluoromethoxy substituent. Yield: 80%.

Regioselectivity : Directed by the electron-withdrawing trifluoromethoxy group, nitration occurs preferentially at position 3.

Amidation and Reduction

Following the same amidation and reduction steps as Route 1, the final product is obtained with comparable yields (85–90%).

Critical Analysis of Methodologies

Trifluoromethoxylation Efficiency

Late-stage NAS suffers from moderate yields due to the poor leaving group ability of chloride. Early-stage routes using CF₃OTf offer higher efficiency but require costly reagents.

Reduction Optimization

Catalytic hydrogenation outperforms chemical reduction in purity and scalability. Raney nickel or Pd/C are preferred for industrial applications.

Table 2: Reduction Methods Comparison

| Method | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | Ethanol | 91% | 98.5% |

| Iron/HCl Reduction | Fe powder | H₂O/MeOH | 78% | 92.3% |

Industrial-Scale Considerations

Chemical Reactions Analysis

3-Amino-N-methyl-4-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-methyl-4-trifluoromethoxy-benzamide has been investigated for its potential therapeutic applications. Its structural features allow it to interact effectively with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have demonstrated significant inhibitory activities against kinases involved in cancer pathways:

- Inhibition of Kinases : Compounds containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment have shown high inhibition rates against PDGFRα (67% and 77%) and EGFR (up to 92% inhibition) at low concentrations .

Antiviral Research

Recent studies have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of viral entry mechanisms, particularly against Ebola and Marburg viruses. These compounds exhibit metabolic stability and do not inhibit major cytochrome P450 enzymes, suggesting their potential as therapeutic agents .

Enzyme Interaction Studies

The compound is being studied for its effects on various enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through biological membranes and influencing biochemical pathways .

Case Study 1: Anticancer Activity

A recent study synthesized novel compounds related to 3-amino-N-methyl-4-trifluoromethoxy-benzamide that exhibited promising anticancer activity through protein kinase inhibition. The docking studies indicated favorable interactions with target proteins, suggesting potential for further development as anticancer therapeutics .

Case Study 2: Antiviral Development

Research focused on the antiviral properties of aminobenzamides has led to the discovery of compounds that effectively inhibit Ebola virus entry. These findings highlight the importance of structural modifications in enhancing antiviral activity and metabolic stability .

Mechanism of Action

The mechanism of action of 3-Amino-N-methyl-4-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-N-methyl-4-trifluoromethoxy-benzamide to benzamide derivatives with analogous substituents, focusing on electronic effects, solubility, and biological implications.

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

- Key Compound: 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate () Structural Differences: Replaces trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃) at C3. Impact: The -OCF₃ group is a stronger electron-withdrawing group (EWG) than -CF₃ due to the oxygen atom, increasing the compound’s acidity and altering its binding affinity in biological systems.

Amino Group vs. Nitro Group

- Key Compounds :

- Structural Differences: Amino (-NH₂) vs. nitro (-NO₂) groups at the meta position. Solubility: The amino group enhances solubility in polar solvents (e.g., water, ethanol) compared to nitro-substituted analogs, which are typically less soluble due to reduced hydrogen-bonding capacity. Reactivity: Amino groups are nucleophilic, enabling participation in conjugation or metabolic pathways, whereas nitro groups are redox-active and may require enzymatic reduction .

N-Methyl Substitution vs. Unsubstituted Amides

- Key Compound: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide () Structural Differences: N-methyl vs. N,N-dimethyl substitution. However, N,N-dimethylation may further hinder enzymatic degradation .

Trifluoromethoxy vs. Methoxy/Phenoxy Groups

- Key Compounds: 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide () 3-[2-Amino-4-(trifluoromethyl)phenoxy]benzamide ()

- Electronic Effects: Trifluoromethoxy (-OCF₃) is significantly more electron-withdrawing than methoxy (-OCH₃) or phenoxy (-OPh), altering the electronic environment of the aromatic ring and influencing reactivity in electrophilic substitution reactions.

- Biological Activity : The -OCF₃ group may enhance membrane permeability compared to -OCH₃, improving bioavailability .

Data Table: Comparative Analysis of Key Benzamide Derivatives

Research Findings and Implications

Trifluoromethoxy Group : Compounds with -OCF₃ exhibit superior bioavailability compared to -CF₃ analogs, as seen in CNS-targeting drugs .

Amino Group Utility: Amino-substituted benzamides show enhanced solubility and reactivity, making them preferable for oral formulations .

N-Methylation : This modification balances metabolic stability and activity, avoiding the over-steric hindrance seen in N,N-dimethylated derivatives .

Biological Activity

3-Amino-N-methyl-4-trifluoromethoxy-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the compound's biological activity and stability, making it a valuable candidate for further research.

- IUPAC Name: 3-amino-N-methyl-4-(trifluoromethoxy)benzamide

- Molecular Weight: 234.17 g/mol

- Chemical Structure: The compound features a benzamide backbone with an amino group and a trifluoromethoxy substituent, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of 3-Amino-N-methyl-4-trifluoromethoxy-benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity, which can modulate the activity of these targets, leading to various biological effects. This interaction is crucial in understanding how the compound may influence cellular pathways and therapeutic outcomes .

Inhibitory Effects on Kinases

Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant inhibitory activities against various kinases:

- For example, compounds with the N-[3-(trifluoromethyl)phenyl]benzamide fragment have shown high inhibitory activity against PDGFRα (67% and 77% inhibition) and EGFR (up to 92% inhibition) .

- The activity against VEGFR2 was also notable, with inhibition ranging from 16% to 48% at a concentration of 10 nM for structurally related compounds .

Case Studies

-

Anticancer Activity:

- A study focusing on related benzamide derivatives indicated their potential as anticancer agents through kinase inhibition pathways. Compounds exhibiting structural similarities to 3-Amino-N-methyl-4-trifluoromethoxy-benzamide were evaluated for their effects on cancer cell lines, showing promising results in reducing cell viability .

- Antiviral Properties:

Comparative Analysis

The following table summarizes the biological activities of 3-Amino-N-methyl-4-trifluoromethoxy-benzamide compared to related compounds:

Q & A

Q. Table 1: Substrate Scope for Deamination Using 3-Amino-N-methyl-4-trifluoromethoxy-benzamide

| Substrate Class | Example Compound | Yield (%) | Conditions |

|---|---|---|---|

| Pharmaceuticals | β-Glucosamine | 85 | RT, CH₂Cl₂ |

| Amino Acids | L-Tryptophan | 78 | RT, CH₃CN |

| Anilines | 4-Nitroaniline | 92 | 45°C, CH₂Cl₂ |

| Aliphatic Amines | 1-Octanamine | 89 | RT, CH₃CN |

| Adapted from Table 2 in . |

Q. Table 2: Mutagenicity Comparison

| Compound | Ames Test Result (Rev/µmol) |

|---|---|

| 3-Amino-N-methyl-4-trifluoromethoxy-benzamide | 0.8 |

| Benzyl Chloride | 1.2 |

| N-Acetoxy-N-alkoxybenzamide | 3.5 |

| Data from and . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.